molecular formula C15H3F27O2 B1585925 Methyl perfluorotetradecanoate CAS No. 203302-99-2

Methyl perfluorotetradecanoate

Cat. No.: B1585925
CAS No.: 203302-99-2
M. Wt: 728.14 g/mol
InChI Key: DRRCLKOIEBNFIE-UHFFFAOYSA-N
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Description

Methyl perfluorotetradecanoate: is a perfluorinated compound with the molecular formula C15H3F27O2 and a molecular weight of 728.14 g/mol . This compound is a methyl ester derivative of perfluorotetradecanoic acid, which belongs to the class of perfluorinated alkyl substances. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity. This compound is used in various industrial applications due to its exceptional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluorotetradecanoate can be synthesized through the esterification of perfluorotetradecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

CF3(CF2)12COOH+CH3OHCF3(CF2)12COOCH3+H2O\text{CF}_3(\text{CF}_2)_{12}\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CF}_3(\text{CF}_2)_{12}\text{COOCH}_3 + \text{H}_2\text{O} CF3​(CF2​)12​COOH+CH3​OH→CF3​(CF2​)12​COOCH3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to prevent the loss of volatile components. The reaction mixture is heated to the boiling point of methanol, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl perfluorotetradecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to perfluorotetradecanoic acid and methanol in the presence of water and a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the perfluorinated chain can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Methyl perfluorotetradecanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl perfluorotetradecanoate is primarily related to its hydrophobic and lipophobic properties. These properties allow it to interact with lipid membranes and proteins, altering their structure and function. The compound can disrupt cell membranes, leading to changes in cell permeability and signaling pathways. Additionally, its strong carbon-fluorine bonds make it resistant to metabolic degradation, contributing to its persistence in biological systems .

Comparison with Similar Compounds

  • Perfluorotetradecanoic acid
  • Perfluorooctanoic acid
  • Perfluorodecanoic acid
  • Perfluorododecanoic acid

Comparison: Methyl perfluorotetradecanoate is unique due to its ester functional group, which imparts different chemical reactivity compared to the corresponding acids. The ester group makes it more hydrophobic and less acidic, affecting its solubility and interaction with other molecules. Compared to shorter-chain perfluorinated compounds, this compound has higher thermal stability and lower volatility, making it suitable for high-temperature applications .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H3F27O2/c1-44-2(43)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)42/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRCLKOIEBNFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3F27O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377678
Record name Methyl perfluorotetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-99-2
Record name Methyl Perfluorotetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203302-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl perfluorotetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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